molecular formula C16H18N4S B5746389 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione

1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B5746389
M. Wt: 298.4 g/mol
InChI Key: PGUNULVOLXIAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as BPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPT is a derivative of triazinane and contains a thione group, which makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione as an anticancer agent involves the inhibition of proteasome activity. Proteasome is responsible for the degradation of proteins, and its inhibition leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to have a significant effect on the biochemical and physiological processes of cells. Studies have shown that 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione induces oxidative stress in cells, which leads to the activation of various signaling pathways. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to inhibit the activity of various enzymes, including proteasome, which plays a crucial role in protein degradation. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its ease of synthesis. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can be synthesized in a few steps with high yield, making it an attractive candidate for various applications. Another advantage of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is its versatility, as it can be used as a ligand in the synthesis of metal complexes or as a catalyst in organic reactions. However, one of the limitations of using 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its relatively low solubility in water, which can limit its applications in certain fields.

Future Directions

There are several future directions for the research on 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One of the potential applications of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is in the development of new anticancer drugs. Further studies are needed to understand the mechanism of action of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione and its potential as a proteasome inhibitor. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can also be further studied for its potential use as an antimicrobial agent. Additionally, 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can be used as a ligand in the synthesis of metal complexes with interesting optical and magnetic properties. Further research is needed to explore the potential applications of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in various fields.

Synthesis Methods

The synthesis of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 3-pyridinemethanamine with benzyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 1,3,5-triazinane-2-thione to yield 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. The synthesis of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is relatively simple and can be carried out in a few steps with high yield.

Scientific Research Applications

1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields such as drug development, material science, and catalysis. In drug development, 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has shown promising results as an anticancer agent. Studies have shown that 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione induces apoptosis in cancer cells by inhibiting the activity of proteasome, which is responsible for the degradation of proteins. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been studied for its potential use as an antimicrobial agent. In material science, 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been used as a ligand in the synthesis of metal complexes, which have shown interesting optical and magnetic properties. In catalysis, 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been used as a catalyst for various organic reactions.

properties

IUPAC Name

1-benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c21-16-18-12-19(10-15-7-4-8-17-9-15)13-20(16)11-14-5-2-1-3-6-14/h1-9H,10-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUNULVOLXIAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CN=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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